Pinocarvyl acetate, trans-(-)-
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Overview
Description
Pinocarvyl acetate, trans-(-)-, is a naturally occurring organic compound with the molecular formula C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol . It is a bicyclic monoterpene ester derived from pinocarveol, a component found in essential oils of various coniferous trees . This compound is known for its pleasant aroma and is used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pinocarvyl acetate, trans-(-)-, can be synthesized through the esterification of pinocarveol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of pinocarvyl acetate, trans-(-)-, involves the same esterification process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield . The use of automated systems allows for precise control of reaction parameters, leading to efficient production.
Chemical Reactions Analysis
Types of Reactions
Pinocarvyl acetate, trans-(-)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pinocarvone, a ketone derivative.
Reduction: Reduction of pinocarvyl acetate can yield pinocarveol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be employed.
Major Products
Oxidation: Pinocarvone.
Reduction: Pinocarveol.
Substitution: Various substituted pinocarvyl derivatives depending on the nucleophile used.
Scientific Research Applications
Pinocarvyl acetate, trans-(-)-, has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of pinocarvyl acetate, trans-(-)-, involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Pinocarvyl acetate, trans-(-)-, is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties compared to its stereoisomers . Its trans configuration allows for different interactions with biological targets, leading to unique therapeutic potentials .
Properties
CAS No. |
4955-29-7 |
---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
[(1S,3R,5S)-6,6-dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl] acetate |
InChI |
InChI=1S/C12H18O2/c1-7-10-5-9(12(10,3)4)6-11(7)14-8(2)13/h9-11H,1,5-6H2,2-4H3/t9-,10+,11+/m0/s1 |
InChI Key |
UDBAGFUFASPUFS-HBNTYKKESA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]2C[C@H](C1=C)C2(C)C |
Canonical SMILES |
CC(=O)OC1CC2CC(C1=C)C2(C)C |
Origin of Product |
United States |
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